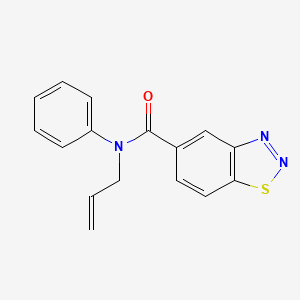

N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide

Description

N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide is a synthetic benzothiadiazole derivative characterized by a 1,2,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with an allyl (C₃H₅) and a phenyl (C₆H₅) group. Benzothiadiazoles are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring (comprising two nitrogen and one sulfur atom). The allyl and phenyl substituents in this compound likely modulate its lipophilicity, steric bulk, and electronic properties, influencing its interaction with biological targets or physicochemical stability.

Properties

IUPAC Name |

N-phenyl-N-prop-2-enyl-1,2,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-2-10-19(13-6-4-3-5-7-13)16(20)12-8-9-15-14(11-12)17-18-21-15/h2-9,11H,1,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFAPMZUPKMFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)SN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide features a benzothiadiazole core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

The biological activity of N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert its effects by:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways. Dual inhibition of these enzymes can enhance the levels of bioactive lipids that alleviate pain and inflammation .

- Antioxidant Activity : The compound has shown promising antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Antinociceptive Effects

A notable study evaluated the antinociceptive effects of N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide in animal models. The results indicated that the compound significantly reduced pain responses in rats without causing adverse effects on locomotor behavior. This suggests a favorable safety profile compared to traditional analgesics like opioids .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the benzothiadiazole scaffold could influence the potency and selectivity of the compound as an sEH/FAAH inhibitor. For instance, the introduction of trifluoromethyl groups at specific positions on the aromatic rings was found to improve enzyme inhibition without compromising metabolic stability .

Case Studies

Case Study 1: In Vivo Evaluation

In a study assessing the efficacy of N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide as a dual inhibitor of sEH and FAAH, researchers administered varying doses to rats. The findings demonstrated dose-dependent pain relief comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) but with reduced side effects .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound. It was shown to scavenge free radicals effectively and protect cellular components from oxidative damage in vitro. This property is particularly relevant for developing therapeutic agents for neurodegenerative diseases where oxidative stress plays a critical role .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-(3-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide () shares the benzothiadiazole-carboxamide scaffold with the target compound but differs in substituents:

- Target compound : N-allyl-N-phenyl substitution on the carboxamide nitrogen.

In contrast, the allyl group in the target compound adds steric bulk and hydrophobicity, which may increase logP and reduce aqueous solubility.

Physicochemical Properties

Table 1 compares key properties of N-(3-fluorophenyl)-2,1,3-benzothiadiazole-5-carboxamide (data from ) with inferred trends for the target compound:

¹ Estimated based on structural additions (allyl and phenyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.